molecular formula C14H25ClN2O3 B2573937 Tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate hydrochloride CAS No. 1909306-10-0

Tert-butyl 5-oxo-1-(piperidin-4-yl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B2573937
CAS No.: 1909306-10-0
M. Wt: 304.82
InChI Key: RAJVWPXKXXZERA-UHFFFAOYSA-N
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Description

“Tert-butyl 3-oxo-4-(piperidin-4-yl)piperazine-1-carboxylate” is a compound that has a molecular weight of 283.37 . It is a powder and is stored at a temperature of 4 degrees Celsius .


Synthesis Analysis

In a related compound, “tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, it was synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods. For “tert-butyl 3-oxo-4-(piperidin-4-yl)piperazine-1-carboxylate”, the molecular weight is 283.37 .


Chemical Reactions Analysis

The chemical reactions of a compound can be analyzed in various ways. For “tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate”, it was prepared by stirring 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester and Pd/C in ethanol with an H2 balloon for 3 hours .


Physical And Chemical Properties Analysis

For “tert-butyl 3-oxo-4-(piperidin-4-yl)piperazine-1-carboxylate”, it has a molecular weight of 283.37, and it is a powder stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

The compound and its derivatives have been synthesized for structural and application studies. For instance, T. Moriguchi et al. (2014) synthesized a related compound through an intramolecular lactonization reaction, characterized by NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis, revealing its bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (Moriguchi et al., 2014).

Catalytic Activity

Thiemo Mennenga et al. (2015) explored polymethacrylates containing a 4‐amino‐pyridyl derivative, covalently attached as effective catalysts in acylation chemistry, showing the compound's utility in enhancing catalytic performances (Mennenga et al., 2015).

Advanced Synthesis Techniques

J. Marin et al. (2002) developed a method for diastereoselective hydroxylation of related compounds, proving its usefulness as a precursor in synthesizing amino acids unique to collagen and collagen-like proteins, demonstrating the compound's role in advanced organic synthesis (Marin et al., 2002).

Crystallography and X-ray Studies

Research by C. Didierjean et al. (2004) on similar compounds has contributed to understanding the molecular packing and hydrogen bonding within crystal structures, providing insights into the compound's crystalline behavior (Didierjean et al., 2004).

Biological Evaluation

In addition to synthetic applications, some derivatives have been evaluated for biological activities. For example, C. Sanjeevarayappa et al. (2015) synthesized a derivative and screened it for in vitro antibacterial and anthelmintic activity, showing the compound's potential in medicinal chemistry applications (Sanjeevarayappa et al., 2015).

Safety and Hazards

“Tert-butyl 3-oxo-4-(piperidin-4-yl)piperazine-1-carboxylate” has several hazard statements including H315, H318, and H335, indicating that it causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 5-oxo-1-piperidin-4-ylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3.ClH/c1-14(2,3)19-13(18)10-8-12(17)16(9-10)11-4-6-15-7-5-11;/h10-11,15H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJVWPXKXXZERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(=O)N(C1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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